molecular formula C18H20N4O3 B2904635 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396786-64-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2904635
CAS No.: 1396786-64-3
M. Wt: 340.383
InChI Key: JMCREXCVVOYZHX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole ring, a piperidine ring, and a pyridazine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.

    Pyridazine Carboxamide Formation: The pyridazine ring is synthesized through the condensation of hydrazine derivatives with diketones, followed by carboxylation to introduce the carboxamide group.

    Final Coupling: The final step involves coupling the benzo[d][1,3]dioxole and piperidine derivatives with the pyridazine carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole ring can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or borane complexes.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole ring.

    Reduction: Amino derivatives of the pyridazine ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole ring may facilitate binding through π-π interactions, while the piperidine and pyridazine rings can form hydrogen bonds and other interactions with the target. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)piperidin-4-amine hydrochloride
  • 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
  • 4-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)-5-phenyl-1,2,4-triazole

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-piperidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(19-11-13-4-6-15-16(10-13)25-12-24-15)14-5-7-17(21-20-14)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCREXCVVOYZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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